(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide
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Overview
Description
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes a brominated indane moiety and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 6-methoxyindan, followed by the introduction of an ethylamine side chain and subsequent amidation with propionic acid. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The bromine atom in the indane moiety can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indane moiety and the propionamide group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]acetamide: Similar structure with an acetamide group instead of a propionamide group.
(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]butyramide: Similar structure with a butyramide group instead of a propionamide group.
(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]isobutyramide: Similar structure with an isobutyramide group instead of a propionamide group.
Uniqueness
The uniqueness of (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated indane moiety and the propionamide group allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H20BrNO2 |
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Molecular Weight |
326.23 g/mol |
IUPAC Name |
N-[2-[(1S)-5-bromo-6-methoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
InChI |
InChI=1S/C15H20BrNO2/c1-3-15(18)17-7-6-10-4-5-11-8-13(16)14(19-2)9-12(10)11/h8-10H,3-7H2,1-2H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
ABLCLDGSSBMYHP-JTQLQIEISA-N |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)OC)Br |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC)Br |
Origin of Product |
United States |
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